molecular formula C31H26N2O B11657365 N-(3,3-diphenylpropyl)-2-phenylquinoline-4-carboxamide

N-(3,3-diphenylpropyl)-2-phenylquinoline-4-carboxamide

Cat. No.: B11657365
M. Wt: 442.5 g/mol
InChI Key: FMBRFJQVLMKTHL-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)-2-phenylquinoline-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a quinoline core, a phenyl group, and a diphenylpropyl moiety. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)-2-phenylquinoline-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 3,3-diphenylpropylamine, which is then reacted with 2-phenylquinoline-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diphenylpropyl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

N-(3,3-diphenylpropyl)-2-phenylquinoline-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to various biological effects. The compound may act as an allosteric modulator, altering the conformation and activity of its target proteins .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,3-diphenylpropyl)-4-fluorobenzamide
  • N-(3,3-diphenylpropyl)glycinamide
  • 3,3-diphenylpropyl isocyanate

Uniqueness

N-(3,3-diphenylpropyl)-2-phenylquinoline-4-carboxamide stands out due to its unique quinoline core, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different binding affinities and selectivities towards various biological targets, making it a valuable tool in drug discovery and development .

Properties

Molecular Formula

C31H26N2O

Molecular Weight

442.5 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C31H26N2O/c34-31(32-21-20-26(23-12-4-1-5-13-23)24-14-6-2-7-15-24)28-22-30(25-16-8-3-9-17-25)33-29-19-11-10-18-27(28)29/h1-19,22,26H,20-21H2,(H,32,34)

InChI Key

FMBRFJQVLMKTHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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